molecular formula C9H15NO2 B1604081 Ethyl 1-azabicyclo[2.2.1]heptane-2-carboxylate CAS No. 646055-79-0

Ethyl 1-azabicyclo[2.2.1]heptane-2-carboxylate

Cat. No. B1604081
CAS RN: 646055-79-0
M. Wt: 169.22 g/mol
InChI Key: VOTUVXPAUKQGFP-UHFFFAOYSA-N
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Description

Ethyl 1-azabicyclo[2.2.1]heptane-2-carboxylate is a chemical compound with the molecular weight of 205.68 . It is also known as ethyl 7-azabicyclo[2.2.1]heptane-2-carboxylate hydrochloride .


Synthesis Analysis

A novel synthesis of ethyl 1-azabicyclo[2.2.1]heptane-3-carboxylate has been reported in the literature . This synthesis involves the use of 1-benzylperhydropyrano[3,4-c]pyrrol-4-one and 1-benzyl-3-(2-bromoethyl)-4-ethoxycarbonylpyrrolidinium bromide . The method has been modified by incorporating a chiral substituted benzyl group on the nitrogen atom, leading to the first reported process for the preparation of these esters in enantiomerically pure form .


Molecular Structure Analysis

The molecular structure of Ethyl 1-azabicyclo[2.2.1]heptane-2-carboxylate is unique and complex. It includes a seven-membered ring with a nitrogen atom at one bridgehead . The absolute configuration of the bicyclic esters was deduced by X-ray crystallography of an intermediate .


Chemical Reactions Analysis

The chemical reactions involving Ethyl 1-azabicyclo[2.2.1]heptane-2-carboxylate are diverse. For instance, a palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes has been used to synthesize oxygenated 2-azabicyclo[2.2.1]heptanes . This reaction proceeds efficiently with a broad array of substrates .


Physical And Chemical Properties Analysis

Ethyl 1-azabicyclo[2.2.1]heptane-2-carboxylate has a molecular weight of 205.68 . More detailed physical and chemical properties are not available in the current literature.

Scientific Research Applications

Asymmetric Synthesis and Cycloadditions

Ethyl 1-azabicyclo[2.2.1]heptane-2-carboxylate derivatives are synthesized via Aza-Diels-Alder reactions in aqueous solutions, demonstrating applications in asymmetric synthesis. These derivatives, like those synthesized by Waldmann and Braun (1991), show potential in the formation of complex organic compounds, especially in the field of stereochemistry (Waldmann & Braun, 1991).

Antimalarial Activity

In the quest for new antimalarial agents, derivatives of ethyl 1-azabicyclo[2.2.1]heptane-2-carboxylate have been explored. Ningsanont et al. (2003) synthesized derivatives and evaluated their in vitro activity against P. falciparum, a malaria-causing parasite, showcasing the compound's potential in medicinal chemistry (Ningsanont et al., 2003).

Synthesis of Bicyclic Esters

Cottrell et al. (1991) developed a novel synthesis method for ethyl 1-azabicyclo[2.2.1]heptane-3-carboxylate, achieving these esters in enantiomerically pure form. This advancement is significant for the synthesis of stereochemically complex molecules in pharmaceutical research (Cottrell et al., 1991).

Penicillin-Type β-Lactams Synthesis

The compound has also found use in the synthesis of β-lactam antibiotics. Chiba et al. (1985) synthesized the basic skeleton of penicillins from ethyl propiolate, demonstrating its role in the development of crucial antibiotic structures (Chiba et al., 1985).

Aromatase Inhibitory Activity

In cancer research, especially in hormone-dependent tumors like breast cancer, derivatives of ethyl 1-azabicyclo[2.2.1]heptane-2-carboxylate have shown promise. Staněk et al. (1991) synthesized derivatives that displayed significant inhibitory activity against human placental aromatase, an enzyme responsible for estrogen production (Staněk et al., 1991).

Beta-Lactamase Inhibition

CP-45,899, a derivative of ethyl 1-azabicyclo[2.2.1]heptane-2-carboxylate, acts as an inhibitor of several bacterial penicillinases and cephalosporinases, showcasing its potential in combating antibiotic-resistant bacteria. English et al. (1978) illustrated how this compound extends the antibacterial spectrum of β-lactams (English et al., 1978).

Safety and Hazards

Safety data sheets indicate that Ethyl 1-azabicyclo[2.2.1]heptane-2-carboxylate may be harmful if swallowed and may cause an allergic skin reaction . It is also known to cause serious eye damage . Therefore, appropriate safety measures should be taken while handling this compound.

properties

IUPAC Name

ethyl 1-azabicyclo[2.2.1]heptane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO2/c1-2-12-9(11)8-5-7-3-4-10(8)6-7/h7-8H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOTUVXPAUKQGFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC2CCN1C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70624434
Record name Ethyl 1-azabicyclo[2.2.1]heptane-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70624434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

646055-79-0
Record name Ethyl 1-azabicyclo[2.2.1]heptane-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70624434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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